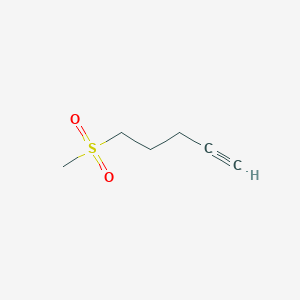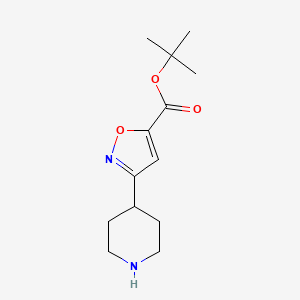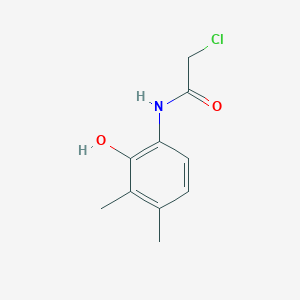
5-Methylsulfonylpent-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-Methylsulfonylpent-1-yne is represented by the formula C6H10O2S . The compound consists of six carbon atoms, ten hydrogen atoms, two oxygen atoms, and one sulfur atom . The exact structure and arrangement of these atoms can be determined through various analytical techniques such as spectroscopy .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 146.21 g/mol . It has a computed XLogP3-AA value of 0.5, which is a measure of its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 146.04015073 g/mol . The topological polar surface area is 42.5 Ų . The compound has a complexity of 199 .
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Synthesis of Complex Molecules : The synthesis and electrophile-induced cyclization reactions of sulfones, such as those related to 5-Methylsulfonylpent-1-yne, are foundational in creating complex molecular structures. For instance, the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene through sigmatropic rearrangement and its subsequent reactions with electrophiles demonstrate the versatility of sulfones in organic synthesis (Christov & Ivanov, 2004). This method showcases the potential for constructing heterocyclic products and various derivatives through targeted electrophile-induced reactions.
Materials Science Applications
Advanced Membrane Technology : The development of polysulfone (PSF) membranes for phase inversion processes highlights the role of sulfone compounds in materials science. PSF membranes, prepared from solutions containing sulfone additives, demonstrate enhanced phase separation due to the thermodynamic and kinetic properties of sulfones, leading to improved water permeability and selectivity in filtration applications (Han & Nam, 2002). This application is crucial in water treatment and purification technologies.
Polymeric Materials for Energy Storage : Sulfone-containing polymers have been explored for use as separators in zinc–air cells, where they effectively prevent cation permeation and significantly enhance cell capacity (Dewi et al., 2003). This demonstrates sulfones' potential in developing high-performance materials for energy storage systems.
High-Performance Electrolytes for Energy Storage
Electrolytes for High-Voltage Li-ion Batteries : Sulfone-based electrolytes have been identified as promising candidates for lithium-ion batteries operating at high voltages. Their exceptional electrochemical stability and compatibility with high-voltage electrodes make them suitable for next-generation energy storage applications. For example, ethersulfone-based electrolytes, when doped appropriately, have shown to support high cycling performance equivalent to standard electrolytes in Li-ion cells (Sun & Angell, 2009). This application is pivotal for advancing electric vehicle technologies and portable electronic devices.
Propiedades
IUPAC Name |
5-methylsulfonylpent-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-4-5-6-9(2,7)8/h1H,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACDCVZZCVFSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R,5R)-1-Thiophen-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2603028.png)



![N-benzyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603032.png)
![N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2603035.png)

![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)


![3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2603043.png)
![4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide](/img/structure/B2603044.png)
![3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2603047.png)
